molecular formula C14H16FN3OS2 B11188285 N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B11188285
M. Wt: 325.4 g/mol
InChI Key: XNRZJCRCGIIYAV-UHFFFAOYSA-N
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Description

N-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a synthetic compound featuring a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry research . This molecule is built from a 2-fluorobenzylthio group attached at the 5-position of the thiadiazole ring, with a pivalamide (trimethylacetamide) moiety at the 2-position. The structural motif of substituting the 2-position of the 1,3,4-thiadiazole ring is a common strategy in drug discovery to modulate the compound's physicochemical properties and biological activity . Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their investigated anticancer properties. Studies on highly similar analogues have demonstrated potent cytotoxicity against human cancer cell lines, such as breast cancer MCF-7 cells, with some derivatives exhibiting activity comparable to or greater than established tyrosine kinase inhibitors like imatinib . The proposed mechanism of action for this class of compounds involves the inhibition of key tyrosine kinases, such as Abl and Src, which are crucial enzymes in cancer cell signaling and proliferation . The presence of the 2-fluorobenzyl group is a feature explored to optimize binding interactions within the enzyme's active site, as suggested by molecular docking studies of related structures . This product is intended for research purposes only, specifically for use in chemical biology, kinase inhibitor studies, and the development of novel anticancer agents.

Properties

Molecular Formula

C14H16FN3OS2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H16FN3OS2/c1-14(2,3)11(19)16-12-17-18-13(21-12)20-8-9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,17,19)

InChI Key

XNRZJCRCGIIYAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide

A common approach involves reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions. For example:

  • Reagents : Thiosemicarbazide, trifluoroacetic acid (TFA), and 2-fluorobenzyl chloride.

  • Conditions : Reflux in ethanol at 80°C for 12 hours.

  • Outcome : Forms 5-mercapto-1,3,4-thiadiazol-2-amine, a precursor for subsequent functionalization.

Alternative Route Using Hydrazine Carboxylates

Hydrazine carboxylates can cyclize with carbon disulfide (CS₂) in the presence of phosphorus oxychloride (POCl₃):

  • Reagents : Hydrazine carboxylate, CS₂, POCl₃.

  • Conditions : Stirring at 0°C for 2 hours, followed by gradual warming to room temperature.

  • Yield : ~70–80% for 2-amino-1,3,4-thiadiazole derivatives.

Introduction of the (2-Fluorobenzyl)thio Group

The mercapto (-SH) group at position 5 of the thiadiazole undergoes alkylation with 2-fluorobenzyl bromide or chloride.

Nucleophilic Substitution

  • Reagents : 5-Mercapto-1,3,4-thiadiazol-2-amine, 2-fluorobenzyl bromide, potassium carbonate (K₂CO₃).

  • Conditions : Anhydrous DMF, 60°C, 6 hours under nitrogen.

  • Mechanism : The thiolate ion attacks the electrophilic carbon of 2-fluorobenzyl bromide, forming the thioether bond.

  • Yield : 65–75% after purification via silica gel chromatography (hexane/ethyl acetate 3:1).

Optimization with Phase-Transfer Catalysis

To enhance reactivity, tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst:

  • Conditions : TBAB (10 mol%), K₂CO₃, DMF, 50°C, 4 hours.

  • Yield Improvement : 80–85%.

Amidation with Pivaloyl Chloride

The amine group at position 2 is acylated using pivaloyl chloride.

Direct Amidation

  • Reagents : 5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine, pivaloyl chloride, triethylamine (TEA).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 hours.

  • Workup : Extraction with NaHCO₃ (aq.), drying over MgSO₄, and solvent evaporation.

  • Yield : 70–75%.

Coupling Agent-Mediated Amidation

For sterically hindered substrates, coupling agents like EDC/HOBt improve efficiency:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Conditions : DCM, 0°C for 30 minutes, then room temperature overnight.

  • Yield : 85–90%.

One-Pot Synthesis

A streamlined approach combines thiadiazole formation, alkylation, and amidation in sequence:

  • Cyclocondensation : Thiosemicarbazide + 2-fluorobenzyl chloride → 5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine.

  • Amidation : In-situ treatment with pivaloyl chloride and TEA.

  • Advantages : Reduced purification steps, overall yield 60–65%.

Analytical Characterization

Key data for validating the compound:

Parameter Value Method
Molecular Formula C₁₅H₁₆FN₃O₂S₂High-resolution MS
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.35 (m, 4H, Ar-H), 4.45 (s, 2H, SCH₂), 1.35 (s, 9H, C(CH₃)₃)
LC-MS Purity >98%C18 column, MeOH/H₂O

Challenges and Solutions

  • Regioselectivity : Competing alkylation at position 4 is mitigated by using excess 2-fluorobenzyl bromide (1.5 equiv).

  • Thiol Oxidation : Reactions conducted under nitrogen prevent disulfide formation.

  • Pivalamide Hydrolysis : Avoid aqueous workup at high pH; use neutral extraction.

Comparative Analysis of Methods

Method Yield Purity Complexity
Stepwise (Sections 1–3)70–75%>95%Moderate
One-Pot (Section 4)60–65%90–95%Low
Coupling Agent (Section 3.2)85–90%>98%High

Industrial-Scale Considerations

  • Cost Efficiency : One-pot synthesis reduces solvent use but requires precise stoichiometry.

  • Safety : Pivaloyl chloride is corrosive; alternatives like pivalic anhydride may be safer .

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro tests demonstrated significant growth inhibition against several cancer cell lines, including:

  • SNB-19 : 86.61% inhibition
  • OVCAR-8 : 85.26% inhibition
  • NCI-H40 : 75.99% inhibition

Additional moderate activity was observed against cell lines such as HOP-92 and MDA-MB-231 with percent growth inhibitions ranging from 51.88% to 67.55% .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Comparative Analysis with Other Thiadiazole Derivatives

A comparison of this compound with other thiadiazole derivatives reveals variations in biological activity based on structural differences:

Compound NameStructure RepresentationBiological Activity
N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)StructureExhibits anti-tumor activity with different potency
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)StructureShows broad-spectrum antimicrobial effects

Case Study 1: Anticancer Efficacy

In a study assessing the cytotoxic effects of various thiadiazole derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antibacterial activity of several thiadiazole derivatives against multidrug-resistant pathogens. This compound showed significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Mechanism of Action

The mechanism of action of N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells. This inhibition is primarily due to the compound’s ability to bind to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The following table summarizes key structural analogues and their properties:

Compound ID/Name Position 2 Substituent Position 5 Substituent Melting Point (°C) Yield (%) Biological Activity References
Target Compound Pivalamide 2-Fluorobenzylthio N/A N/A N/A -
3a () 2-(4-Trifluoromethylphenyl)acetamide 2-Fluorobenzylthio 201 42 N/A (Structural analogue)
5j () 2-(2-Isopropyl-5-methylphenoxy)acetamide 4-Chlorobenzylthio 138–140 82 N/A
5h () 2-(2-Isopropyl-5-methylphenoxy)acetamide Benzylthio 133–135 88 N/A
Compound 4 () Acetamide 4-(Piperidin-1-yl)but-2-ynylthio N/A N/A Antibacterial (Schiff base derivative)
Compound from 2-((5-(p-Tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide Ethylthio N/A N/A Cytotoxic (MCF-7 cells)
Key Observations:

Position 2 Substituents: The pivalamide group in the target compound is bulkier than acetamide derivatives (e.g., 3a, 5j), which may reduce solubility but enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis.

Position 5 Substituents: The 2-fluorobenzylthio group in the target compound and 3a provides steric hindrance and moderate electron-withdrawing effects compared to 4-chlorobenzylthio (5j) or benzylthio (5h). Fluorine’s electronegativity may improve membrane permeability and bioavailability .

Physicochemical Properties

  • Melting Points and Yields :
    • Compound 3a () has a high melting point (201°C) due to strong intermolecular interactions from the trifluoromethyl group. The target compound’s pivalamide may lower melting points compared to acetamide derivatives due to reduced crystallinity .
    • Yields for 1,3,4-thiadiazole derivatives vary widely (42–88%), influenced by substituent reactivity and purification challenges .

Biological Activity

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS Number: 872594-76-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following properties:

PropertyValue
Molecular FormulaC20_{20}H17_{17}F N4_{4}O2_{2}S2_{2}
Molecular Weight428.5 g/mol
CAS Number872594-76-8

The compound features a thiadiazole ring, which is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial effects. The presence of the fluorobenzyl group enhances the compound's interaction with microbial targets. A study demonstrated that similar thiadiazole derivatives showed significant inhibition against various bacterial strains, suggesting that this compound may possess comparable activity .

Anticancer Potential

Thiadiazoles have been extensively studied for their anticancer properties. The structure of this compound allows for possible interactions with cellular pathways involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Inhibition of Enzymatic Activity

The compound may also inhibit specific enzymes relevant to disease processes. For example, similar derivatives have been reported to inhibit tyrosinase activity, which is crucial in melanin production and has implications in skin disorders and pigmentation issues. The structure-function relationship suggests that modifications in the substituents can significantly affect the inhibitory potency against tyrosinase .

Comparative Analysis with Related Compounds

A comparative analysis with other thiadiazole derivatives reveals variations in biological activity based on structural differences:

Compound NameStructureBiological Activity
N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)StructureExhibits anti-tumor activity but with different potency due to substituent variations.
N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)StructureDemonstrated significant antimicrobial activity against Gram-positive bacteria.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a fluorobenzyl group showed enhanced activity compared to their non-fluorinated counterparts .
  • Anticancer Activity : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that certain thiadiazole derivatives led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression at the G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine with pivaloyl chloride in anhydrous acetone or dichloromethane under reflux conditions (4–6 hours).
  • Step 2 : Use potassium carbonate (K₂CO₃) as a base to deprotonate the amine and drive the reaction to completion .
  • Purification : Recrystallize the crude product from ethanol or a 1:1 ethanol-water mixture. Confirm purity via HPLC (>95%) and characterize using IR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (singlet for pivalamide tert-butyl group at δ 1.2–1.3 ppm) .

Q. How can researchers validate the cytotoxic specificity of this compound against cancer versus non-cancer cell lines?

  • Methodology :

  • Cell Lines : Test against MCF-7 (breast cancer), A549 (lung cancer), and NIH3T3 (non-cancer fibroblast) cells.
  • Assays : Use MTT or SRB assays to determine IC₅₀ values. For example, a compound with IC₅₀ = 0.034–0.084 mmol L⁻¹ against cancer cells and >1 mmol L⁻¹ for NIH3T3 indicates specificity .
  • Controls : Include cisplatin as a positive control (IC₅₀ ≈ 0.01–0.1 mmol L⁻¹ depending on cell type) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • IR Spectroscopy : Identify thioether (C-S-C, ~650 cm⁻¹) and pivalamide (N-H bend at ~1540 cm⁻¹) functional groups .
  • NMR : Confirm tert-butyl protons (δ 1.2–1.3 ppm), fluorobenzyl aromatic protons (δ 7.2–7.5 ppm), and thiadiazole ring protons (δ 8.1–8.3 ppm) .
  • Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., m/z 381.4 for C₁₆H₁₇F₁N₃O₂S₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s anticancer potency?

  • Methodology :

  • Modifications : Synthesize analogs with variations in the 2-fluorobenzyl or pivalamide groups (e.g., replace fluorine with Cl/NO₂ or substitute pivalamide with benzamide).
  • Testing : Compare IC₅₀ values across analogs. For example, replacing pivalamide with benzamide in related compounds reduced activity by 50%, suggesting steric bulk is critical .
  • Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like aromatase or NMDA receptors .

Q. What strategies can address contradictions in cytotoxicity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma) and BBB permeability using PAMPA assays. Compounds with logBB > −1.0 (e.g., via FEP-guided optimization) show better CNS penetration .
  • Metabolite Identification : Use LC-MS to detect hepatic metabolites (e.g., sulfoxide derivatives) that may reduce efficacy in vivo .

Q. How can researchers evaluate this compound’s potential as a CNS-targeted therapeutic?

  • Methodology :

  • BBB Permeability : Predict using in silico tools like SwissADME. For experimental validation, employ MDCK-MDR1 monolayers; a permeability coefficient >5 × 10⁻⁶ cm/s indicates adequate penetration .
  • Target Engagement : Test inhibition of NMDA receptors via patch-clamp electrophysiology. Related analogs showed IC₅₀ = 0.5–2.0 µM for NMDA receptor antagonism .

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